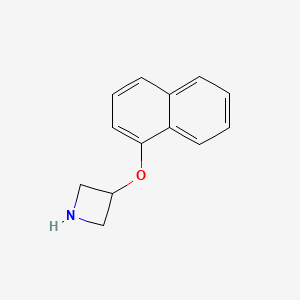

3-(1-Naphthyloxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yloxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h1-7,11,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAXLMTUXIJIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625714 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782433-54-9 | |

| Record name | 3-[(Naphthalen-1-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1-Naphthyloxy)azetidine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Naphthyloxy)azetidine is a distinct chemical entity characterized by an azetidine ring linked to a naphthalene moiety through an ether bond at the naphthalene's 1-position. While its structural isomer, 3-(2-Naphthyloxy)azetidine, has been more extensively documented, this guide focuses on the available technical information for the 1-naphthyloxy isomer, providing insights into its chemical structure, properties, and the general synthetic strategies applicable to this class of compounds. The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates.[1]

Chemical Structure and Properties

The fundamental structure of this compound comprises a four-membered saturated nitrogen-containing heterocycle (azetidine) bonded to a naphthyloxy group at the 3-position of the azetidine ring. The specific isomer discussed herein features the ether linkage at the alpha-position of the naphthalene ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 782433-54-9 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in readily accessible scientific literature, its synthesis can be logically inferred from established methods for analogous compounds, primarily through a Williamson ether synthesis. This approach involves the reaction of a suitable azetidine precursor with 1-naphthol.

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-step process, starting from a readily available precursor.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on general methodologies for the synthesis of related azetidine derivatives and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of a Protected Azetidin-3-ol Precursor

A common precursor for 3-substituted azetidines is a protected form of azetidin-3-ol. For instance, N-benzhydryl-azetidin-3-ol can be synthesized from epichlorohydrin and benzhydrylamine.

-

Materials: Epichlorohydrin, benzhydrylamine, methanol.

-

Procedure:

-

Dissolve benzhydrylamine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add epichlorohydrin dropwise to the solution at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Williamson Ether Synthesis

This step involves the coupling of the azetidin-3-ol precursor with 1-naphthol. A protecting group on the azetidine nitrogen is typically necessary.

-

Materials: Protected azetidin-3-ol, 1-naphthol, sodium hydride (NaH), anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-naphthol in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for approximately 30 minutes to form the sodium naphthalen-1-olate.

-

Add a solution of the protected azetidin-3-ol in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, quench it by the slow addition of water at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Deprotection (if necessary)

If a protecting group was used on the azetidine nitrogen, a final deprotection step is required. The choice of deprotection method depends on the protecting group used (e.g., hydrogenolysis for a benzyl or benzhydryl group).

Biological Activity and Signaling Pathways

There is currently a lack of specific biological data and described signaling pathways for this compound in the public domain. However, the broader class of azetidine-containing compounds is known to exhibit a wide range of pharmacological activities. Furthermore, naphthalene moieties are present in numerous biologically active compounds, often contributing to receptor binding and pharmacokinetic properties.

Given the structural similarities to other bioactive molecules, this compound could potentially be investigated for activities in areas such as:

-

Neurotransmitter Receptor Modulation: The rigid azetidine core can serve as a scaffold to present the naphthyloxy group to various receptors in the central nervous system.

-

Enzyme Inhibition: The naphthalene group could interact with hydrophobic pockets of enzymes, while the azetidine nitrogen could form hydrogen bonds.

-

Antimicrobial or Antiviral Activity: Many heterocyclic compounds containing aromatic moieties exhibit such properties.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a chemical compound with potential for applications in drug discovery and medicinal chemistry. While specific experimental data for this isomer is sparse, its synthesis can be approached through established chemical methodologies. This guide provides a foundational understanding of its structure and a logical synthetic pathway. The lack of biological data highlights an opportunity for further research to explore the pharmacological profile of this compound and its potential as a lead structure in various therapeutic areas. The detailed protocols provided are based on established chemical principles and serve as a starting point for its synthesis and subsequent investigation.

References

Physicochemical properties of 3-(1-Naphthyloxy)azetidine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1-Naphthyloxy)azetidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of this compound. Due to a scarcity of direct experimental data for the 1-naphthyloxy isomer, this guide leverages data from its close structural analog, 3-(2-Naphthyloxy)azetidine, to provide a robust predictive and comparative framework.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a four-membered azetidine ring linked via an ether bond to a naphthalene moiety at the 1-position. This structure combines the rigid, strained azetidine scaffold, a valuable motif in medicinal chemistry, with the hydrophobic, aromatic naphthalene group.[1][2] The azetidine ring's strain influences reactivity, while the naphthalene group impacts properties like hydrophobicity and potential for π-π stacking interactions with biological targets.[1]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-(naphthalen-1-yloxy)azetidine | - |

| CAS Number | 782433-54-9 | [] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1][4] |

| Canonical SMILES | C1C(CN1)OC2=CC=CC3=CC=CC=C32 | [] |

| InChI Key | FDAXLMTUXIJIFR-UHFFFAOYSA-N |[] |

Physicochemical Properties

The physicochemical properties of this compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key experimental and computational data, primarily referencing the closely related 2-naphthyloxy isomer as a proxy.

Table 2: Summary of Physicochemical Data

| Property | Value (for 3-(2-Naphthyloxy)azetidine) | Description and Significance | Source |

|---|---|---|---|

| Melting Point | 120–122°C (decomposes) | Indicates the thermal stability and purity of the solid form. | [1] |

| logP (Octanol-Water) | 2.8 ± 0.3 | A measure of lipophilicity. This value suggests good membrane permeability. | [1] |

| Computed logP | 2.19 | Computational prediction of lipophilicity. | [4] |

| pKa (Amine) | 9.2 | The basicity of the azetidine nitrogen. Influences ionization state at physiological pH. | [1] |

| Solubility | Poorly soluble in water (<1 mg/mL at 25°C); Moderately soluble in DMSO, DMF. | Critical for formulation and bioavailability. The naphthalene moiety contributes to low aqueous solubility. | [1] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | Predicts transport properties. A low TPSA is associated with better cell permeability. | [4] |

| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond (ether oxygen, azetidine nitrogen). | [4] |

| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond (azetidine nitrogen). | [4] |

| Rotatable Bonds | 2 | Indicates molecular flexibility, which can affect binding to target proteins. | [4] |

| Stability | Stable under inert atmospheres; prone to oxidative degradation. | Important for handling and storage conditions. |[1] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The synthesis of naphthyloxy-azetidine derivatives is typically achieved through a Williamson ether synthesis.[1] This method involves the reaction of an alcohol (naphthol) with a halo- or tosyl-substituted azetidine in the presence of a base.

Protocol:

-

Reactant Preparation: To a solution of 1-Naphthol (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), add a suitable base like Potassium Carbonate (K₂CO₃) (1.5 eq).

-

Addition of Azetidine: Add 1-Boc-3-tosyloxyazetidine (1.1 eq) to the reaction mixture. The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the azetidine nitrogen.

-

Reaction: Stir the mixture at room temperature for approximately 48 hours or until TLC analysis indicates the consumption of starting materials.[1]

-

Work-up: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification (Protected Intermediate): Purify the crude product (1-Boc-3-(1-naphthyloxy)azetidine) via column chromatography on silica gel. A typical yield for this type of reaction is in the range of 52-65%.[1]

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add a strong acid such as Trifluoroacetic Acid (TFA) to remove the Boc protecting group.

-

Final Isolation: After the deprotection is complete, remove the solvent and excess acid under vacuum to yield the final product, this compound, often as a salt (e.g., trifluoroacetate).

References

3-(1-Naphthyloxy)azetidine CAS number and molecular formula

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the available technical information for the chemical compound 3-(1-Naphthyloxy)azetidine . While a comprehensive technical guide with detailed experimental protocols and signaling pathways is not feasible due to the limited publicly available data for this specific molecule, this overview consolidates the foundational chemical information.

Core Compound Data

A summary of the essential chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Source |

| CAS Number | 782433-54-9 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

Synthesis and Biological Context

The azetidine ring is a recognized scaffold in medicinal chemistry, known for its ability to introduce three-dimensional character into molecules, which can be advantageous for optimizing pharmacological properties. While specific biological activities or signaling pathway interactions for this compound have not been documented in the reviewed literature, the broader class of azetidine derivatives has been explored for various therapeutic applications.

Data Limitations and Future Research

There is a notable absence of in-depth technical data, including quantitative biological assays, detailed experimental procedures, and elucidated signaling pathways specifically for this compound. The information available is largely confined to its chemical identity.

For researchers and drug development professionals, this presents an opportunity for novel investigation. Elucidation of the synthesis, characterization, and biological evaluation of this compound could provide valuable insights. Future work could focus on:

-

Development and optimization of a synthetic route to produce this compound in high purity and yield.

-

In vitro and in vivo screening to determine its biological activity profile across various targets.

-

Structure-activity relationship (SAR) studies by synthesizing and testing related analogues.

-

Investigation of its mechanism of action and identification of any relevant signaling pathways.

Due to the lack of specific experimental workflows or signaling pathways in the available literature, the mandatory visualization requirement using Graphviz cannot be fulfilled at this time. Further experimental research is required to generate the data necessary for such diagrams.

References

An In-depth Technical Guide to 3-(Naphthalen-1-yloxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(naphthalen-1-yloxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. Due to the prevalence of data for its isomer, this document focuses on 3-(naphthalen-2-yloxy)azetidine as a representative scaffold. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery, offering a unique three-dimensional structure that can improve physicochemical and pharmacological properties. This guide details the compound's chemical properties, synthesis, potential biological activities, and relevant experimental protocols. Quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

The properties of 3-(naphthalen-2-yloxy)azetidine are summarized in the table below. The naphthalene group introduces significant hydrophobicity, while the small azetidine ring imposes steric constraints that influence its reactivity and interactions with biological targets.[1]

| Property | Value | Reference |

| IUPAC Name | 3-(naphthalen-2-yloxy)azetidine | [1][2] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1][3] |

| CAS Number | 784123-27-9 | [2][3] |

| Melting Point | 120-122 °C (decomposes) | [1] |

| LogP (Octanol-Water) | 2.8 ± 0.3 | [1] |

| pKa (amine) | 9.2 | [1] |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); poorly soluble in water (<1 mg/mL at 25°C).[1] | [1] |

| Stability | Stable under an inert atmosphere; susceptible to oxidative degradation in the presence of light or peroxides.[1] | [1] |

Synthesis

The synthesis of 3-(naphthalen-2-yloxy)azetidine is typically achieved through a Williamson ether synthesis. This involves the reaction of a suitable naphthol with a 3-substituted azetidine precursor.

Experimental Protocol: Synthesis of 3-(Naphthalen-2-yloxy)azetidine

Step 1: Preparation of Azetidin-3-ol Azetidin-3-ol serves as a key precursor. It can be synthesized via the cyclization of 3-chloropropylamine under basic conditions.

Step 2: Etherification with 2-Naphthol

-

To a solution of azetidin-3-ol (1.0 eq) in dimethyl sulfoxide (DMSO), add 2-naphthol (1.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(naphthalen-2-yloxy)azetidine.[1]

A generalized workflow for the synthesis is depicted below.

Biological Activity and Potential Applications

The azetidine scaffold is of significant interest in pharmacology due to its favorable properties, including metabolic stability and the ability to introduce structural rigidity.[4] Compounds containing the azetidine moiety have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.[4]

Enzyme Inhibition

Derivatives of 3-(naphthalen-2-yloxy)azetidine have shown inhibitory activity against certain enzymes. For instance, azetidine-containing analogs have demonstrated inhibitory effects against the papain-like protease (PLpro) of SARS-CoV-2, which is essential for viral replication.[1] The naphthalene moiety is thought to contribute to binding affinity through π-π stacking interactions within the hydrophobic pockets of the enzyme's active site.[1]

| Target Enzyme | Compound Type | Activity (IC₅₀) | Reference |

| Papain-like Protease (PLpro) | Azetidine-containing analogs | 1.3–1.6 μM | [1] |

Potential as Antiviral Agents

Recent studies have highlighted the potential of azetidine derivatives as antiviral agents. In a 2024 study, derivatives of azetidine substituted with naphthalene or carbazole groups exhibited over 90% inhibition of PLpro at a concentration of 10 μM.[1] This suggests that the 3-(naphthalen-2-yloxy)azetidine scaffold is a promising starting point for the development of broad-spectrum antiviral drugs.[1]

The proposed mechanism of action for PLpro inhibition is illustrated in the following diagram.

Characterization Data

The structural integrity of 3-(naphthalen-2-yloxy)azetidine can be confirmed using various analytical techniques.

| Technique | Findings | Reference |

| ¹H NMR (300 MHz) | δ 3.92–4.10 (m, 4H, azetidine CH₂), 6.89–8.10 (m, 7H, naphthalene aromatic) | [1] |

| ¹³C NMR | δ 47.2 (azetidine C-N), 115.6–134.8 (naphthalene aromatic) | [1] |

| IR (cm⁻¹) | 3402 (O-H stretch), 1212 (C-O-C ether) | [1] |

| MS (m/z) | 199.25 [M+H]⁺ | [1] |

Future Directions

The 3-(naphthalen-1-yloxy)azetidine scaffold and its isomers represent a promising area for further research and development. Future studies should focus on:

-

Lead Optimization: Systematic modification of the azetidine ring and naphthalene moiety to improve potency, selectivity, and pharmacokinetic properties.[1]

-

Broader Biological Screening: Evaluating the activity of these compounds against a wider range of viral and cellular targets.

-

In Vivo Studies: Assessing the efficacy and safety of lead compounds in animal models of disease.

This technical guide provides a foundational understanding of 3-(naphthalen-1-yloxy)azetidine and its 2-naphthyloxy isomer, highlighting their potential in drug discovery. The provided data and protocols should serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Spectral Analysis of 3-(1-Naphthyloxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-(1-Naphthyloxy)azetidine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectral characteristics derived from its structural features, alongside detailed experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound possesses a unique combination of a strained four-membered azetidine ring and a bulky naphthyloxy group. This structure imparts specific chemical and physical properties that are reflected in its spectral data.

-

Molecular Formula: C₁₃H₁₃NO

-

Molecular Weight: 199.25 g/mol

-

Key Structural Features:

-

Azetidine ring: A saturated four-membered heterocycle containing a nitrogen atom.

-

1-Naphthyloxy group: A naphthalene ring connected to the azetidine ring via an ether linkage at the 1-position of the naphthalene.

-

Predicted Spectral Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on established principles of spectroscopy and analysis of analogous chemical structures.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Ar-H (peri to C-O) |

| ~7.80 | d | 1H | Ar-H |

| ~7.50 | m | 2H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~7.30 | t | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~5.20 | p | 1H | O-CH (azetidine) |

| ~4.30 | t | 2H | N-CH₂ (azetidine, syn to naphthyl) |

| ~4.00 | t | 2H | N-CH₂ (azetidine, anti to naphthyl) |

| ~2.50 | br s | 1H | NH (azetidine) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | Ar-C-O |

| ~134.5 | Ar-C (quaternary) |

| ~127.5 | Ar-CH |

| ~126.5 | Ar-CH |

| ~126.0 | Ar-C (quaternary) |

| ~125.5 | Ar-CH |

| ~125.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~120.5 | Ar-CH |

| ~105.0 | Ar-CH |

| ~70.0 | O-CH (azetidine) |

| ~50.0 | N-CH₂ (azetidine) |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~3050 | Medium | Ar C-H Stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1580 | Strong | Ar C=C Stretch |

| ~1250 | Strong | Ar-O-C Asymmetric Stretch |

| ~1100 | Strong | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 200.1075 | [M+H]⁺ |

| 222.0894 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a one-dimensional proton spectrum using a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Process the FID and phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).[1]

-

3.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.[2]

-

3.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental formula of the molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺) and other adducts like [M+Na]⁺.[2]

-

The mass analyzer separates ions based on their mass-to-charge (m/z) ratio.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the structural elucidation of a novel compound like this compound using the described spectroscopic techniques.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(1-Naphthyloxy)azetidine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data specifically for 3-(1-Naphthyloxy)azetidine is limited. This guide utilizes data from its close structural isomer, 3-(Naphthalen-2-yloxy)azetidine, to provide a comprehensive overview of its expected physicochemical properties. The experimental protocols detailed herein are standardized methods applicable for the evaluation of this class of compounds.

Executive Summary

This technical guide provides a detailed examination of the solubility and stability of this compound, a molecule of interest in drug discovery due to its rigid azetidine scaffold. Understanding these fundamental properties is critical for its development as a potential therapeutic agent. This document outlines key physicochemical data, presents detailed experimental protocols for solubility and stability assessment, and visualizes relevant biological and degradation pathways to offer a comprehensive resource for researchers.

Physicochemical Properties

The properties of this compound are largely dictated by the interplay between the rigid, polar azetidine ring and the bulky, hydrophobic naphthyl group. The ether linkage connects these two moieties. Based on data for the closely related isomer, 3-(Naphthalen-2-yloxy)azetidine, the following physicochemical properties are expected.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical parameters for 3-(Naphthalen-2-yloxy)azetidine, which are anticipated to be comparable to the 1-naphthyloxy isomer.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Melting Point | 120–122°C (decomposes) | [1] |

| LogP (Octanol-Water) | 2.8 ± 0.3 | [1] |

| pKa (amine) | 9.2 | [1] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [2] |

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the significant hydrophobicity imparted by the naphthalene ring, this compound is expected to exhibit low aqueous solubility.

Qualitative and Quantitative Solubility Data

| Solvent | Solubility | Temperature | Source |

| Water | Poorly soluble (<1 mg/mL) | 25°C | [1] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderately soluble | Not Specified | [1] |

Stability Profile

The stability of this compound is influenced by both the strained azetidine ring and the ether linkage. While generally stable under inert conditions, it is susceptible to degradation under specific environmental stressors.

General Stability Characteristics

-

Inert Atmosphere: Stable.[1]

-

Light Exposure: Prone to oxidative degradation.[1]

-

Presence of Peroxides: Prone to oxidative degradation.[1]

-

Acidic Conditions: The strained azetidine ring can be susceptible to acid-mediated ring-opening, a known decomposition pathway for some N-substituted azetidines.[3]

Experimental Protocols

The following section provides detailed methodologies for the experimental determination of solubility and stability.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully collect an aliquot of the supernatant and centrifuge at high speed to remove any remaining solid particles.

-

Dilute the clarified supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

-

This compound (dissolved in DMSO, e.g., 10 mM stock)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration.

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the amount of precipitated compound using a nephelometer (light scattering) or by measuring the concentration of the dissolved compound in the supernatant via UV-Vis spectroscopy after filtration or centrifugation.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photostability: Expose the compound (in solid and solution form) to light in a photostability chamber according to ICH Q1B guidelines.

-

At appropriate time points for each condition, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

The following diagrams illustrate a potential biological signaling pathway that could be modulated by azetidine derivatives and a likely chemical degradation pathway.

Potential Biological Pathway: STAT3 Signaling

Azetidine derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.

Caption: A simplified diagram of the STAT3 signaling pathway.

Potential Degradation Pathway: Oxidative Degradation of the Ether Linkage

The ether linkage in this compound is a potential site for oxidative degradation, which can be initiated by light or peroxides.

Caption: A plausible pathway for the oxidative degradation of this compound.

References

Potential Biological Activity of 3-(1-Naphthyloxy)azetidine: A Technical Guide

Disclaimer: This technical guide compiles and analyzes the biological activities of compounds structurally related to 3-(1-Naphthyloxy)azetidine. As of the current date, specific experimental data on the biological activity of this compound itself is not extensively available in peer-reviewed literature. The information presented herein is based on studies of analogous compounds containing the naphthyloxy and azetidine moieties and is intended to provide insights into the potential pharmacological profile of the target compound for researchers, scientists, and drug development professionals.

Executive Summary

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its unique structural properties and diverse pharmacological activities. When combined with a naphthyloxy group, the resulting scaffold, as seen in this compound, presents a promising framework for the development of novel therapeutic agents. This guide explores the potential biological activities of this compound based on the reported activities of structurally similar molecules. The key potential activities identified include antiviral, anti-inflammatory, neuroprotective, and antimicrobial effects. This document provides a detailed overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with these activities to facilitate further research and drug discovery efforts.

Potential Biological Activities and Mechanisms of Action

Antiviral Activity: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

Derivatives of naphthalenyloxy azetidine have been investigated as potential inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication and a key player in the host's innate immune response evasion.

The inhibitory activity of a closely related naphthalene-based inhibitor, GRL0617, against SARS-CoV-2 PLpro has been quantified, providing a benchmark for the potential efficacy of similar compounds.

| Compound | Target | Assay | IC50 (μM) | EC50 (μM) | Reference |

| GRL0617 | SARS-CoV PLpro | Enzyme Inhibition | 0.6 | 14.5 | [1] |

| GRL0617 | SARS-CoV-2 | Plaque Reduction | - | 27.6 | [2] |

SARS-CoV-2 PLpro Inhibition Assay (Fluorogenic Substrate-Based)

This assay measures the inhibition of PLpro enzymatic activity using a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme

-

PLpro assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Fluorogenic PLpro substrate (e.g., RLRGG-AMC)

-

Test compounds (dissolved in DMSO)

-

Control inhibitor (e.g., GRL0617)

-

384-well black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in PLpro assay buffer.

-

Add a defined amount of PLpro enzyme to each well of the assay plate.

-

Add the serially diluted test compounds or control inhibitor to the respective wells.

-

Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 360/460 nm for AMC).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

The workflow for identifying PLpro inhibitors involves screening, hit validation, and determination of inhibitory concentrations.

Anti-inflammatory and Neuroprotective Activity in Microglia

Azetidine derivatives with a naphthalenyloxy moiety have demonstrated anti-inflammatory and neuroprotective properties, particularly through the modulation of microglial activation. The compound KHG26792, a 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has been shown to suppress inflammatory responses in microglial cells.

While specific dose-response data for the reduction of all inflammatory mediators is not fully tabulated in the available literature, studies on KHG26792 indicate a significant reduction in pro-inflammatory markers.

| Compound | Cell Line | Treatment | Effect |

| KHG26792 | BV-2 Microglia | LPS | Attenuated production of TNF-α, IL-1β, IL-6, and Nitric Oxide |

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Cell Culture and Treatment:

-

Culture BV-2 microglial cells in appropriate media and conditions.

-

Seed cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

-

ELISA Procedure:

-

Collect the cell culture supernatants.

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash again and add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin).

-

Add the substrate solution and stop the reaction after a suitable incubation period.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

-

Nitric Oxide (NO) Assay (Griess Reagent System)

-

Cell Culture and Treatment: Follow the same procedure as for the ELISA assay.

-

Griess Assay Procedure:

-

Collect the cell culture supernatants.

-

Mix the supernatant with an equal volume of Griess reagent A (e.g., sulfanilamide in phosphoric acid).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration, a stable metabolite of NO, by comparing the absorbance to a sodium nitrite standard curve.

-

The anti-inflammatory effects of these compounds in microglia are potentially mediated through the P2X7 receptor and the NLRP3 inflammasome pathway.

Antimicrobial Activity

Certain derivatives of 1-naphthyloxy-azetidin-2-one have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains.

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The following table summarizes the MIC values for some N-[3-chloro-2-oxo-4-(substituted phenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamides against various microorganisms.

| Compound | R-group | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| 4a | 4-Cl | 100 | 200 | 200 | 200 |

| 4b | 4-NO2 | 50 | 100 | 100 | 100 |

| 4c | 2-Cl | 100 | 200 | 200 | 200 |

| 4d | 2-NO2 | 50 | 100 | 100 | 100 |

| Ciprofloxacin | - | 25 | 25 | - | - |

| Fluconazole | - | - | - | 50 | 50 |

Broth Microdilution Method for MIC Determination

-

Materials and Reagents:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates

-

Inoculum of microorganisms adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well containing the diluted compounds.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

The development of more potent antimicrobial azetidinones often follows a logical progression of synthesis and testing.

Synthesis of this compound

Proposed Synthetic Pathway:

-

Protection of Azetidin-3-ol: The starting material, azetidin-3-ol, is typically protected at the nitrogen atom with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions.

-

Activation of the Hydroxyl Group: The hydroxyl group at the 3-position is converted into a good leaving group, for example, by tosylation or mesylation, to yield an N-protected 3-tosyloxy- or 3-mesyloxyazetidine.

-

Nucleophilic Substitution: The N-protected 3-substituted azetidine is then reacted with the sodium or potassium salt of 1-naphthol (1-naphthoxide), prepared by treating 1-naphthol with a strong base like sodium hydride. This results in the formation of N-protected this compound via an SN2 reaction.

-

Deprotection: The final step involves the removal of the N-protecting group under appropriate conditions (e.g., acid treatment for Boc group removal) to yield the target compound, this compound.

Conclusion and Future Directions

The structural motif of this compound holds considerable promise for the development of novel therapeutic agents with a range of potential biological activities. Based on the evidence from structurally related compounds, this molecule is a compelling candidate for investigation as an antiviral, anti-inflammatory, neuroprotective, and antimicrobial agent.

Future research should focus on the following areas:

-

Synthesis and Characterization: Development and optimization of a robust synthetic route for this compound and its derivatives.

-

In Vitro Biological Evaluation: Systematic screening of the synthesized compounds against a panel of relevant biological targets, including viral proteases, inflammatory pathways in microglia, and a diverse range of microbial strains.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features that contribute to potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Assessment of the therapeutic potential of lead compounds in relevant animal models of disease.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the discovery of new and effective treatments for a variety of diseases.

References

The Emerging Landscape of 3-(1-Naphthyloxy)azetidine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Analogs, and Pharmacological Potential

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its role as a versatile building block in the design of novel therapeutic agents. When functionalized with a 1-naphthyloxy moiety at the 3-position, it gives rise to a core structure with intriguing potential for interacting with various biological targets. This technical guide provides a comprehensive overview of the known derivatives and analogs of 3-(1-naphthyloxy)azetidine, focusing on their synthesis, pharmacological evaluation, and structure-activity relationships, with a particular emphasis on their potential as histamine H3 receptor antagonists.

Synthetic Strategies for 3-Aryloxyazetidines

The synthesis of the this compound core and its derivatives can be approached through several established methods for the formation of 3-functionalized azetidines. A key intermediate for these syntheses is often a protected 3-hydroxyazetidine, which serves as a handle for introducing the aryloxy group.

One of the most effective methods for the O-arylation of 3-hydroxyazetidine is the Mitsunobu reaction . This reaction allows for the coupling of an alcohol with a phenolic compound under mild conditions, using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[1][2][3][4][5] The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a crucial consideration for stereospecific synthesis.

A general synthetic scheme for N-protected this compound is outlined below:

Further derivatization of the azetidine nitrogen can be achieved after deprotection of the protecting group (e.g., Boc), followed by standard N-alkylation or N-arylation reactions to explore structure-activity relationships.

Pharmacological Profile: Analogs as Histamine H3 Receptor Antagonists

While specific pharmacological data for this compound is not extensively available in the public domain, closely related naphthyloxy derivatives have been synthesized and evaluated as potent histamine H3 receptor (H3R) ligands. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders.[3]

A series of 1- and 2-naphthyloxy derivatives with varying linkers and terminal amine moieties have demonstrated high affinity for the H3 receptor.[6] The quantitative data for some of the most potent analogs are summarized in the table below.

| Compound ID | Structure | H3R Kᵢ (nM)[6] |

| 11 | 1-(5-(naphthalen-1-yloxy)pentyl)azepane | 21.9 |

| 13 | 1-(5-(naphthalen-1-yloxy)pentyl)piperidine | 53.9 |

These compounds exhibit high affinity for the histamine H3 receptor, with Kᵢ values in the nanomolar range. The antagonist activity of these compounds has been confirmed through in vitro functional assays.

| Compound ID | cAMP Assay IC₅₀ (nM)[6] | In Vivo Rat Dipsogenia Model ED₅₀ (nM)[6] |

| 11 | 312 | 3.68 |

The antagonist behavior of compound 11 was confirmed in a cAMP assay and an in vivo rat dipsogenia model.[6] Furthermore, compound 11 showed positive effects on scopolamine-induced memory deficits in mice, and both compounds 11 and 13 exhibited analgesic and anticonvulsant properties, highlighting the therapeutic potential of this class of compounds.[6]

Signaling Pathways and Experimental Workflows

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by an agonist (like histamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3 receptor antagonists block this effect.

The evaluation of novel compounds targeting the H3 receptor typically involves a series of in vitro and in vivo experiments to determine their affinity, potency, and efficacy.

Experimental Protocols

Synthesis of N-Boc-3-(1-naphthyloxy)azetidine (Proposed)

This protocol is a proposed adaptation based on the Mitsunobu reaction for the synthesis of aryl ethers.[1][2][3][4][5]

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 1-naphthol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq.) portionwise.

-

Slowly add diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(1-naphthyloxy)azetidine.

Histamine H3 Receptor Radioligand Binding Assay

This protocol is adapted from the methodology described for the evaluation of naphthyloxy derivatives.[6]

-

Membrane Preparation: Prepare crude membrane preparations from cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: Incubate the cell membranes (e.g., 20-40 µg of protein) with the radioligand, [³H]Nα-methylhistamine (e.g., at a final concentration of 1-3 nM), and various concentrations of the test compound in a total volume of 200 µL.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled H3R ligand (e.g., 10 µM pitolisant or 100 µM (R)(-)-α-methylhistamine).

-

Incubation Time and Temperature: Incubate for 60-90 minutes at 25 °C.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine.

-

Washing: Wash the filters rapidly with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis and then convert to Kᵢ values using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol is a general procedure for determining the antagonist activity of compounds at Gαi-coupled receptors.[6]

-

Cell Culture: Use cells stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293).

-

Cell Plating: Seed the cells in 96-well plates and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specified time (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of an H3 receptor agonist (e.g., (R)-(-)-α-methylhistamine at its EC₈₀ concentration) for a defined period (e.g., 15-30 minutes) to induce a decrease in cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutics, particularly as histamine H3 receptor antagonists. While direct exploration of this specific derivative is limited, the pharmacological data from closely related naphthyloxy analogs demonstrate high potency and potential for treating CNS disorders. The synthetic accessibility of the core structure via established methods like the Mitsunobu reaction allows for the generation of diverse libraries of analogs for further structure-activity relationship studies. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these compounds, paving the way for the discovery of new drug candidates. Future research should focus on the synthesis of a focused library of N-substituted this compound derivatives to fully elucidate the therapeutic potential of this intriguing molecular framework.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emerging Potential of Naphthyloxyazetidine Compounds: A Literature Review

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, the azetidine scaffold, a four-membered nitrogen-containing ring, has garnered considerable attention due to its unique conformational constraints and ability to introduce three-dimensional character into drug candidates.[1][2][3][4][5] The inherent ring strain of the azetidine moiety can also contribute to enhanced binding affinity with biological targets.[2] Concurrently, the naphthyloxy group, derived from naphthol, is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide array of pharmacological activities.[6][7]

This technical guide provides a comprehensive review of the available literature on compounds that merge these two key structural features: naphthyloxyazetidines. While direct studies on this specific compound class are nascent, this review consolidates and extrapolates from the rich body of research on structurally related azetidine and naphthyloxy derivatives. The aim is to provide a foundational resource for researchers interested in the synthesis, biological evaluation, and therapeutic potential of naphthyloxyazetidine compounds. We will delve into established synthetic methodologies, summarize key quantitative biological data from analogous compounds, and propose potential signaling pathways and experimental workflows relevant to this promising area of drug discovery.

Synthesis of Naphthyloxyazetidine Scaffolds

The synthesis of naphthyloxyazetidine compounds, while not explicitly detailed in the current literature, can be logically inferred from established synthetic routes for azetidine and azetidin-2-one derivatives. A plausible and versatile approach involves a multi-step synthesis commencing with the appropriate naphthol precursor.

General Synthetic Pathway

A general synthetic strategy for preparing 3-chloro-4-(substituted phenyl)-1-(naphthyloxy)azetidin-2-ones is outlined below. This pathway is adapted from methodologies reported for the synthesis of analogous azetidin-2-one derivatives.[7][8][9]

Caption: General synthetic scheme for naphthyloxyazetidin-2-ones.

Experimental Protocols:

-

Step i: Synthesis of Ethyl (naphthyloxy)acetate: A mixture of the corresponding naphthol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.15 mol) in dry acetone is refluxed for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.[7]

-

Step ii: Synthesis of (Naphthyloxy)acetohydrazide: Ethyl (naphthyloxy)acetate (0.05 mol) and hydrazine hydrate (0.07 mol) in ethanol are refluxed for 6 hours. Excess ethanol is removed by distillation, and upon cooling, the product crystallizes.[7]

-

Step iii: Formation of Schiff's Base: The (naphthyloxy)acetohydrazide (0.01 mol) is reacted with a substituted aromatic aldehyde (0.01 mol) in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-6 hours. After cooling, the solid Schiff's base is filtered and recrystallized.[8]

-

Step iv: Cyclization to Azetidin-2-one: To a solution of the Schiff's base (0.01 mol) and triethylamine (0.01 mol) in dioxane, chloroacetyl chloride (0.012 mol) is added dropwise at 0-5°C. The mixture is stirred for 5-6 hours and then refluxed for another 5-6 hours. The product is isolated by filtration and recrystallized from a suitable solvent like ethanol.[7][8]

Biological Activities and Quantitative Data

Direct biological data for naphthyloxyazetidine compounds is not yet available. However, by examining the activities of structurally related compounds, we can anticipate the potential therapeutic applications of this novel class.

Antimicrobial Activity

Naphthylamine analogs containing an azetidin-2-one moiety have demonstrated significant antimicrobial activity.[8] The data suggests that the combination of a naphthalene-derived core with the azetidinone ring can lead to potent antibacterial and antifungal agents.

Table 1: Antimicrobial Activity of Naphthylamine-Azetidinone Analogs [8]

| Compound | Zone of Inhibition (mm) vs. B. subtilis | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa | Zone of Inhibition (mm) vs. C. albicans |

| 4a | 20 | 22 | 21 | 18 | 15 |

| 4e | 22 | 21 | 19 | 20 | 17 |

| 4f | 19 | 20 | 22 | 19 | 16 |

| 4g | 21 | 19 | 20 | 21 | 18 |

| Ampicillin | 24 | 26 | 25 | 22 | - |

| Amphotericin B | - | - | - | - | 20 |

Data represents a selection of the most active compounds from the cited study.

Anticancer Activity

The azetidine scaffold is present in various compounds exhibiting anticancer properties.[3] Similarly, naphthyridine derivatives, which are structurally related to the naphthyloxy core, have been investigated as kinase inhibitors for cancer therapy.[10][11][12][13] This suggests that naphthyloxyazetidines could be promising candidates for development as anticancer agents.

Table 2: Kinase Inhibitory Activity of Naphthyridine Derivatives [11]

| Compound | CK2α IC50 (nM) | Kinome-wide Selectivity |

| 2 | <10 | High |

| 7 (Negative Control) | >10,000 | N/A |

This data highlights the potential for naphthyridine-based scaffolds to act as potent and selective kinase inhibitors.

Other Potential Activities

-

Anti-inflammatory Activity: Azetidin-2-one derivatives of ferulic acid have shown promising in vivo anti-inflammatory effects.[14]

-

Histamine H3 Receptor Ligands: Naphthyloxy derivatives have been synthesized and evaluated as potent histamine H3 receptor ligands, suggesting potential applications in neurological disorders.[6]

-

Anticonvulsant Activity: Certain naphthyloxy derivatives have demonstrated protection against seizures in animal models.[6]

-

Anti-Parkinson's Activity: Naphthalene-substituted azetidinone derivatives have been investigated as potential therapeutic agents for Parkinson's disease.[15]

Potential Signaling Pathways and Experimental Workflows

Given the kinase inhibitory activity of related naphthyridine compounds, it is plausible that naphthyloxyazetidines could modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[16]

Proposed Signaling Pathway for Anticancer Activity

Caption: A potential signaling pathway targeted by naphthyloxyazetidine compounds.

Experimental Workflow for Biological Evaluation

A systematic workflow is crucial for the comprehensive biological evaluation of newly synthesized naphthyloxyazetidine compounds.

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

The synthesis and biological evaluation of naphthyloxyazetidine compounds represent a promising, yet underexplored, frontier in medicinal chemistry. Based on the extensive research on related azetidine and naphthyloxy derivatives, this novel class of compounds holds significant potential for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology.

Future research should focus on the direct synthesis and characterization of a library of naphthyloxyazetidine analogs. Systematic structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their biological activity and to optimize their potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to elucidate their molecular targets and signaling pathways. The insights gained from such investigations will pave the way for the rational design and development of naphthyloxyazetidine-based drugs with improved therapeutic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidines - Enamine [enamine.net]

- 6. Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 13. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-(1-Naphthyloxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for 3-(1-Naphthyloxy)azetidine, a novel compound with significant potential in medicinal chemistry and drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document extrapolates critical safety information from the known hazards of the parent azetidine ring system and related substituted derivatives. A conservative approach is paramount when handling this and other novel chemical entities.

Understanding the Hazard Profile

While specific toxicological data for this compound is not yet publicly available, the foundational azetidine structure is known to present several significant hazards. The precautionary principle dictates that this compound should be handled as if it possesses a similar or potentially enhanced hazard profile due to the introduction of the naphthyloxy group.

Hazard Identification

Based on data from azetidine and its derivatives, this compound should be presumed to be:

-

Flammable: Azetidine itself is a highly flammable liquid and vapor.[1][2]

-

Corrosive: It is expected to cause severe skin burns and serious eye damage.[1][2]

-

Harmful if Swallowed: Ingestion may lead to severe burns of the mouth and throat.[3]

-

Respiratory Irritant: Inhalation of vapors or aerosols may cause respiratory irritation.[3][4]

Table 1: Presumed Hazard Classification for this compound

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[2] |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[4] |

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to appropriate safety protocols is essential to minimize exposure risk.

Personal Protective Equipment

A comprehensive PPE ensemble is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Regularly inspect gloves for signs of degradation or puncture. |

| Eyes/Face | Safety goggles and face shield | Splash-proof safety goggles and a full-face shield must be worn to protect against splashes.[6] |

| Body | Laboratory coat | A flame-retardant and chemical-resistant lab coat is essential.[6] |

| Respiratory | Respirator (if necessary) | Work should be conducted in a chemical fume hood.[6] If there is a risk of inhalation, a properly fitted respirator with an appropriate cartridge should be used. |

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[6] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling and Storage Protocols

General Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(1-Naphthyloxy)azetidine from Azetidin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-(1-naphthyloxy)azetidine, a valuable building block in medicinal chemistry. The synthesis is achieved via a Mitsunobu reaction between N-Boc-azetidin-3-ol and 1-naphthol, followed by deprotection of the azetidine nitrogen. This method offers a reliable route to the target compound with good yield and purity.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. The 3-oxy-azetidine scaffold, in particular, allows for the introduction of diverse substituents to explore structure-activity relationships. This protocol details the synthesis of this compound, a key intermediate for the development of novel therapeutics. The described method utilizes the Mitsunobu reaction, a robust and widely used transformation for the formation of carbon-oxygen bonds with inversion of configuration.[1][2][3][4]

Reaction Scheme

The overall synthetic route involves two main steps:

-

Mitsunobu Reaction: Coupling of N-Boc-azetidin-3-ol with 1-naphthol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

-

Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, this compound.

Caption: Figure 1. Overall reaction scheme.

Experimental Protocols

3.1. Materials and Methods

-

Reagents: N-Boc-azetidin-3-ol, 1-naphthol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), tetrahydrofuran (THF), ethyl acetate (EtOAc), hexane, saturated aqueous sodium bicarbonate (NaHCO₃), brine, magnesium sulfate (MgSO₄), trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Instrumentation: Magnetic stirrer, round-bottom flasks, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography system, NMR spectrometer, mass spectrometer.

3.2. Step 1: Synthesis of N-Boc-3-(1-naphthyloxy)azetidine (Mitsunobu Reaction)

-

To a solution of N-Boc-azetidin-3-ol (1.0 eq) and 1-naphthol (1.1 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

-

Stir the mixture for 10 minutes at 0 °C.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexane).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., gradient elution with 10-40% EtOAc in hexane) to afford N-Boc-3-(1-naphthyloxy)azetidine as a solid.

3.3. Step 2: Synthesis of this compound (Deprotection)

-

Dissolve N-Boc-3-(1-naphthyloxy)azetidine (1.0 eq) in dichloromethane (DCM) (0.2 M).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, dry over MgSO₄, filter, and concentrate to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) | Purity (%) |

| 1 | N-Boc-azetidin-3-ol | N-Boc-3-(1-naphthyloxy)azetidine | 173.21 | 5.77 | 85 | >95 |

| 2 | N-Boc-3-(1-naphthyloxy)azetidine | This compound | 299.37 | 4.90 | 92 | >98 |

Note: Purity was determined by NMR and LC-MS analysis.

Experimental Workflow Visualization

The experimental workflow is depicted in the following diagram.

Caption: Figure 2. Detailed experimental workflow.

Troubleshooting and Safety Precautions

-

Mitsunobu Reaction:

-

The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

-

DIAD should be added slowly to control the exothermic reaction.

-

Triphenylphosphine oxide, a byproduct, can sometimes be difficult to separate. Proper column chromatography is crucial.

-

-

Deprotection:

-

TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Ensure complete neutralization during the workup to avoid the formation of the ammonium salt of the product.

-

-

General:

-

All reactions should be performed in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety glasses, lab coat, and gloves.

-

References

Application Notes and Protocols for the Williamson Ether Synthesis of 3-(1-Naphthyloxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(1-Naphthyloxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. The synthesis is achieved through a two-step process commencing with a Williamson ether synthesis between 1-naphthol and an N-Boc-protected 3-hydroxyazetidine, followed by the deprotection of the azetidine nitrogen. This methodology offers a reliable route to obtaining the target compound for further investigation in drug discovery and development.

Introduction